(Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Properties
IUPAC Name |
4-acetyl-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-4-13-23-19-17(26-5-2)7-6-8-18(19)27-21(23)22-20(25)16-11-9-15(10-12-16)14(3)24/h4,6-12H,1,5,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRXMGGBAUWSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of an appropriate benzothiazole derivative with an acetylated benzamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antitubercular Activity
Recent research has indicated that benzothiazole derivatives exhibit promising anti-tubercular properties. Compounds similar to (Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide have been shown to possess significant inhibitory effects against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) of related compounds were reported as low as 100 μg/mL, demonstrating their potential as therapeutic agents against tuberculosis .
Acetylcholinesterase Inhibition
Compounds containing benzothiazole moieties have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. In vitro assays showed that similar derivatives could effectively reduce acetylcholine breakdown, leading to increased levels of this neurotransmitter in the brain. This suggests potential applications in treating neurodegenerative diseases .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related benzothiazole derivatives have revealed broad-spectrum antimicrobial effects, making them candidates for further investigation in treating infections caused by resistant bacteria .
Case Studies
Pharmacological Insights
The pharmacological significance of (Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide lies in its diverse biological activities:
- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase positions it as a potential candidate for Alzheimer's treatment.
- Anti-inflammatory Properties : Some studies suggest that benzothiazole derivatives may exhibit anti-inflammatory effects, which could be beneficial in various inflammatory diseases .
- Anthelmintic Activity : Research has indicated that certain derivatives possess anthelmintic properties, comparable to standard treatments like albendazole, thus expanding their therapeutic applications .
Mechanism of Action
The mechanism of action of (Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
- N-benzylidene-6-nitrobenzo[d]thiazol-2-amine
- 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones
Uniqueness
(Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
(Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of (Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of benzothiazole derivatives with various acylating agents. The Knoevenagel condensation reaction is often employed, allowing for the formation of the desired compound with specific functional groups that enhance its biological activity .
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide have demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.30 | Apoptosis induction |
| Compound B | A549 | 0.95 | G2/M phase arrest |
| (Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide | HepG2 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that benzothiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, making these compounds candidates for developing new antibiotics .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacteria Type | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| Compound C | Gram-positive | 100 | 99 |
| Compound D | Gram-negative | 250 | 98 |
| (Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide | TBD | TBD | TBD |
Case Studies
- Anticancer Research : A study conducted on a series of thiazolidine derivatives showed that compounds with similar structures to (Z)-4-acetyl-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide exhibited significant cytotoxicity against HeLa cells, highlighting their potential as anticancer agents .
- Antimicrobial Efficacy : Another research focused on thiazolidine derivatives demonstrated their effectiveness in inhibiting bacterial growth, suggesting a promising avenue for antibiotic development. The study emphasized the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
